Geometric Isomer Odor Profile and GC Retention: (E)- vs. (Z)-2-Octen-1-ol
(2E)-2-Octen-1-ol exhibits a green, citrus odor profile, whereas the (Z)-isomer exhibits distinct olfactory characteristics. This sensory divergence is paralleled by significant differences in chromatographic behavior, with the (E)-isomer demonstrating longer retention on polar stationary phases due to its lower polarity relative to the (Z)-isomer [1][2]. This difference enables unambiguous analytical discrimination and purity verification.
| Evidence Dimension | Odor Description and GC Retention |
|---|---|
| Target Compound Data | Odor: Green, citrus; RI (DB-Wax): 1616–1645.2 [3] |
| Comparator Or Baseline | Odor (Z-isomer): Distinct from (E)-form; GC Retention: (Z)-isomer elutes before (E)-isomer due to higher polarity [2] |
| Quantified Difference | Qualitative odor divergence; (Z)-isomer elutes earlier (shorter retention) than (E)-isomer |
| Conditions | Odor: Organoleptic evaluation; GC: Polar capillary column (DB-Wax) |
Why This Matters
Specifying the (E)-isomer ensures consistent green-citrus organoleptic quality and enables accurate analytical identification and purity assessment via established retention indices.
- [1] Pherobase. E2-8OH: Kovats Retention Index. Odour: Green, Citrus. View Source
- [2] Zenkevich, I.G. Chromatographic identification of (E)- and (Z)-isomers of unsaturated organic compounds. Russ. J. Gen. Chem., 2013, 83:679–690. (Z)-isomer higher polarity, shorter retention. View Source
- [3] NIST Chemistry WebBook. 2-Octen-1-ol, (E)-. Van Den Dool and Kratz RI, polar column. RI values: 1616–1645.2. View Source
